4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene
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Overview
Description
4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10BrIO2. It is a derivative of benzene, substituted with bromine, iodine, and a methoxyethoxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene typically involves multiple steps. One common method starts with the bromination of 2-iodo-1-(2-methoxyethoxy)benzene. The reaction is carried out using bromine in the presence of a suitable solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions to facilitate the coupling reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound, while nucleophilic substitution could yield various substituted benzene derivatives .
Scientific Research Applications
4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and iodine atoms, which activate the benzene ring towards nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-iodo-1-methoxybenzene: Similar structure but lacks the methoxyethoxy group, which may affect its solubility and reactivity.
4-Bromo-1-iodo-2-methoxybenzene: Another similar compound with a different substitution pattern, leading to different chemical and physical properties.
Uniqueness
4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene is unique due to the presence of both bromine and iodine atoms, along with the methoxyethoxy group. This combination of substituents provides a unique set of reactivity and solubility properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
4-bromo-2-iodo-1-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrIO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYADVKILHZKIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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